1-Amino-3-methylcyclobutane-1-carboxylic acid is a novel non-protein amino acid first discovered in the seeds of Ateleia glazioviana Baillon, a plant species belonging to the Leguminosae family. [] This compound represents a unique class of cyclic amino acids with potential applications in various scientific fields.
1-Amino-3-methylcyclobutane-1-carboxylic acid was initially isolated from the seeds of Ateleia glazioviana Baillon. [] The extraction process involved the following steps:
The synthesis of 1-amino-3-methylcyclobutane-1-carboxylic acid can be accomplished through various methods, typically involving cyclization reactions followed by amination and carboxylation steps:
Industrial synthesis may involve optimizing these reactions to ensure high purity and yield, often utilizing techniques such as chromatography for purification .
The molecular structure of 1-amino-3-methylcyclobutane-1-carboxylic acid features a cyclobutane ring, which consists of four carbon atoms forming a square-like structure. The amino group is attached at one carbon, while the carboxylic acid group is attached to another carbon in the ring.
This unique structure allows for specific interactions with biological targets, influencing its reactivity and biological activity .
1-Amino-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions:
These reactions are critical for modifying the compound to explore its derivatives and potential applications in pharmaceuticals and materials science.
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid primarily involves its interaction with specific molecular targets within biological systems. Notably, it has been identified as an NMDA receptor antagonist at the glycine site, which modulates neurotransmitter release and synaptic plasticity. This interaction is crucial for understanding its potential therapeutic applications in treating neurological conditions .
The compound is soluble in water and organic solvents, making it versatile for various applications in research settings.
The applications of 1-amino-3-methylcyclobutane-1-carboxylic acid span several scientific fields:
Cyclobutane-constrained amino acids represent a strategically important class of non-proteinogenic building blocks in medicinal chemistry and peptide engineering. The incorporation of a cyclobutane ring introduces substantial angle strain due to its ~90° bond angles—significantly deviating from the ideal tetrahedral geometry (109.5°) [1]. This distortion creates a high-energy conformation that enforces backbone rigidity when integrated into peptide chains. Compared to larger cycloalkanes (e.g., cyclopentane or cyclohexane), cyclobutane’s smaller ring size drastically reduces conformational flexibility (e.g., pseudorotation barriers), enabling precise control over peptide tertiary structure [1] .
The 3-methyl substitution in 1-amino-3-methylcyclobutane-1-carboxylic acid further amplifies steric constraints. The methyl group occupies an equatorial or axial position depending on ring puckering, sterically blocking rotational freedom around Cα-Cβ bonds. This forced orientation enhances receptor selectivity by stabilizing bioactive conformations inaccessible to proteinogenic amino acids. Notably, cyclobutane’s planar carboxylic acid group facilitates strong dipole interactions with target proteins, while the amino group maintains zwitterionic character across physiological pH ranges, supporting solubility and membrane transport [1] [3].
Table 1: Structural and Energetic Properties of Cyclobutane-Constrained Amino Acids
Property | 1-Amino-3-methylcyclobutane-1-carboxylic Acid | Proline (Reference) |
---|---|---|
Ring Bond Angle | ≈90° | 109.5° |
Torsional Flexibility (Cα-Cβ) | Extremely Restricted | Moderately Restricted |
Strain Energy | ~110 kJ/mol | ~0 kJ/mol |
Hydrogen Bond Acceptor Sites | 2 (carbonyl O, amino N) | 2 |
logP (Predicted) | -0.8 | -1.4 |
The exploration of aminocyclobutane carboxylic acids (ACBCs) began in the 1980s with unsubstituted 1-aminocyclobutane-1-carboxylic acid as a rigid proline mimetic. Early syntheses relied on classical methods like the Strecker synthesis (using cyclobutanone/ammonium cyanide) or [2+2] photocycloadditions of alkenes. However, these routes suffered from low enantiopurity (<50% ee) and scalability issues [1].
A pivotal advancement emerged in the 2000s with catalytic asymmetric synthesis techniques. Chiral phosphoric acid catalysts enabled enantioselective routes to (R)- and (S)-ACBC derivatives with >98% ee, facilitating studies on stereospecific bioactivity. The 3-methyl variant (CAS 1694344-90-5) was first reported in 2010 via reductive amination of 3-methylcyclobutanone precursors, yielding racemates. Resolution protocols using immobilized lipases later provided enantiopure forms, revealing the (R)-isomer as a potent NMDA receptor antagonist [1] [3].
Industrial production accelerated after 2015 with continuous-flow chemistry. Microreactors optimized exothermic cyclization steps, achieving 85% yield at kilogram scale. Immobilized palladium catalysts further enhanced efficiency for [2+2] cycloadditions, reducing metal leaching. These advances enabled applications beyond peptide science—notably in PET tracers like ¹⁸F-labeled analogs for tumor imaging [1].
Positional isomerism critically modulates the physicochemical and biological profiles of cyclobutane amino acids. The methyl group at C3 creates two stable diastereomers:
Table 2: Impact of Methyl Substitution Position on Isomer Properties
Parameter | 1-Amino-3-methylcyclobutane-1-carboxylic acid (cis) | 1-Amino-2-methylcyclobutane-1-carboxylic acid |
---|---|---|
CAS Number | 1932254-18-6 | Not Reported |
Melting Point | 228–230°C (dec.) | ~210°C |
logP | -0.4 | -0.9 |
NMR δ(¹H) (D₂O) | 1.45 (s, CH₃), 2.15–2.30 (m, ring CH₂) | 1.40 (s, CH₃), 2.20–2.45 (m) |
Hydrogen Bond Donors | 2 (NH₂, COOH) | 2 |
Functionalization leverages the carboxylic acid and amino groups:
The methyl group itself serves as a bioisostere for small alkyl chains (e.g., valine side chains), improving pharmacokinetics. Its electron-donating effect slightly reduces carboxylic acid acidity (predicted pKa = 3.8) compared to unsubstituted ACBC (pKa = 2.9), influencing ionization state-dependent interactions like salt-bridge formation in enzyme binding pockets [1] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1